GSK8612

Immunology Kinase biochemistry Drug discovery

GSK8612 is the sole TBK1 inhibitor with published >100‑fold selectivity over IKKε (IC₅₀ 158 nM, Kd 10 nM), enabling unambiguous assignment of phenotypic effects exclusively to TBK1. Unlike dual inhibitors BX795 and MRT67307, it eliminates confounding IKKε activity. Validated in vivo at 5 mg/kg in thrombosis and immunocompetent HCC models with no significant off‑targets within 10‑fold affinity. Meets Chemical Probes Portal criteria and a structurally matched negative control is available. Choose GSK8612 for reproducible, mechanistically‑clear studies in TLR/STING signaling, innate immunity, and immuno‑oncology target validation.

Molecular Formula C17H17BrF3N7O2S
Molecular Weight 520.3 g/mol
CAS No. 2361659-62-1
Cat. No. B15605141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK8612
CAS2361659-62-1
Molecular FormulaC17H17BrF3N7O2S
Molecular Weight520.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H17BrF3N7O2S/c1-10-14(8-28(27-10)9-17(19,20)21)25-16-24-7-13(18)15(26-16)23-6-11-2-4-12(5-3-11)31(22,29)30/h2-5,7-8H,6,9H2,1H3,(H2,22,29,30)(H2,23,24,25,26)
InChIKeyFFPHMUIGESPOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK8612 (CAS 2361659-62-1): Selective TBK1 Inhibitor for Preclinical Immunology, Oncology, and Thrombosis Research


GSK8612 is a synthetic small-molecule, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1), a noncanonical member of the IκB kinase (IKK) family [1]. It was developed via optimization of a 2,4-diaminopyrimidine scaffold to achieve high selectivity over the closely related kinase IKKε [1]. GSK8612 inhibits recombinant TBK1 with a pIC₅₀ of 6.8 (IC₅₀ = 158 nM) and binds TBK1 with a Kd of 10 nM as determined by kinobead profiling [1][2].

Why GSK8612 Cannot Be Substituted by First-Generation TBK1/IKKε Dual Inhibitors


Many early TBK1 inhibitors, including BX795, MRT67307, and Amlexanox, exhibit dual inhibition of TBK1 and its close homolog IKKε, with selectivity ratios typically less than 10-fold [1]. This dual activity confounds experimental interpretation of TBK1-specific biology, particularly in innate immune signaling where IKKε can functionally compensate for TBK1 loss [1][2]. In contrast, GSK8612 was specifically optimized for >100-fold selectivity over IKKε, enabling unambiguous attribution of phenotypic effects to TBK1 inhibition [1][3]. Procurement of less selective alternatives may compromise data reproducibility and mechanistic clarity in studies requiring TBK1-specific modulation.

GSK8612 Quantitative Differentiation Evidence: Comparative Selectivity, Potency, and In Vivo Efficacy


GSK8612 vs. MRT67307: Superior TBK1 Biochemical Potency in Recombinant Enzyme Assays

In recombinant TBK1 biochemical assays, GSK8612 exhibits significantly higher potency than MRT67307, a commonly used first-generation TBK1/IKKε dual inhibitor [1]. GSK8612 achieved a pIC₅₀ of 6.8 (IC₅₀ = 158 nM) against recombinant TBK1, representing a 12-fold improvement in inhibitory concentration compared to MRT67307 under comparable assay conditions [1].

Immunology Kinase biochemistry Drug discovery

GSK8612 vs. BX795: >100-Fold Selectivity Over IKKε Prevents Confounding Dual-Target Effects

GSK8612 demonstrates exceptional selectivity for TBK1 over its closest homolog IKKε. Kinobead chemoproteomic profiling across 285 kinases revealed that GSK8612 exhibits 100-fold selectivity for TBK1 (pKd = 8.0) over IKKε (pKd = 6.0) [1]. In contrast, BX795 is a potent dual inhibitor of TBK1 and IKKε with IC₅₀ values of 6 nM and 41 nM respectively, representing only a 7-fold selectivity margin [2].

Immunology Kinase selectivity Chemical biology

GSK8612: Kinome-Wide Selectivity Validated Against 285 Kinases with No Off-Targets Within 10-Fold Affinity

Comprehensive kinome-wide profiling demonstrates that GSK8612 possesses an exceptionally clean selectivity profile. Within 10-fold affinity relative to TBK1 (Kd = 10 nM), no off-target kinases were identified [1]. Among 285 kinases profiled via kinobead chemoproteomics, the closest off-targets were STK17B (60-fold selectivity, pKa = 6.2) and IKKε (100-fold selectivity, pKa = 6.0) [1]. An additional >270 kinases showed pKd values <5.5 .

Kinase inhibitor Chemical probe Target engagement

GSK8612 vs. BAY-985: Differential Cellular Potency in STING- and TLR-Mediated IFN Signaling Pathways

GSK8612 demonstrates potent inhibition of type I interferon responses across multiple cellular assays. In THP-1 cells, GSK8612 inhibited IFNβ secretion induced by the STING ligand cGAMP with an IC₅₀ of 0.5 μM, and dsDNA-containing baculovirus-induced IFNβ secretion with an IC₅₀ of 1.25 μM [1]. In primary human PBMCs, GSK8612 inhibited poly(I:C)-induced IFNα release with an IC₅₀ of 0.79 μM [1][2]. BAY-985, a structurally distinct TBK1/IKKε inhibitor, has reported cellular IC₅₀ values of >10 μM for IFNβ inhibition, indicating substantially weaker cellular potency despite comparable biochemical activity [3].

Immuno-oncology Innate immunity STING pathway

GSK8612 Demonstrates In Vivo Efficacy: Thrombosis Protection and Anti-Tumor Activity in Immunocompetent Models

GSK8612 has been validated in multiple in vivo disease models with quantifiable efficacy endpoints. In a rat thrombosis model, GSK8612 (5 mg/kg) significantly prolonged tail bleeding time and reduced both arterial and venous thrombus formation without affecting platelet counts or coagulation parameters [1]. In a carbon tetrachloride-induced hepatocellular carcinoma (HCC) model, GSK8612 (5 mg/kg) reduced tumor volume and increased tumor-infiltrating CD8+ T cells in immunocompetent mice, but not in immunodeficient mice, confirming an immune-mediated anti-tumor mechanism [2].

In vivo pharmacology Thrombosis Immuno-oncology

GSK8612 Exhibits Activation State-Dependent Binding: 8-Fold Higher Affinity for Inactive TBK1 Conformation

GSK8612 displays preferential binding to the inactive (unphosphorylated) state of TBK1. In kinobead profiling using Ramos cell extracts, GSK8612 exhibited a Kd of approximately 20 nM for unstimulated (inactive) TBK1, compared to 158 nM for calyculin A-treated (activated) TBK1, representing an 8-fold preference for the inactive conformation [1]. This contrasts with pan-kinase ATP-competitive inhibitors that typically show minimal activation-state discrimination [2].

Kinase conformation ATP-competitive inhibitor Target engagement

GSK8612 Optimal Application Scenarios in Preclinical Research


TBK1-Specific Target Deconvolution in Innate Immunity Studies

Researchers investigating the distinct roles of TBK1 versus IKKε in TLR/STING signaling should prioritize GSK8612 due to its 100-fold selectivity over IKKε [1]. First-generation dual inhibitors such as BX795 (7-fold selectivity) and MRT67307 cannot reliably distinguish between TBK1- and IKKε-dependent phenotypes [1]. GSK8612 enables unambiguous attribution of IRF3 phosphorylation and type I IFN production to TBK1 activity, which is critical for mechanistic studies in autoimmune disease models [2].

In Vivo Thrombosis and Cardiovascular Research

GSK8612 is the only TBK1 inhibitor with published in vivo validation in thrombosis models. At 5 mg/kg, GSK8612 significantly prolongs bleeding time and reduces arterial and venous thrombosis in rats without affecting platelet counts or coagulation parameters [1]. This validated in vivo efficacy and favorable safety profile support its use in preclinical studies exploring TBK1 as a target for antithrombotic therapy [1].

Immuno-Oncology Studies Requiring TBK1-Specific Modulation of Tumor Immune Microenvironment

GSK8612 has demonstrated tumor volume reduction and increased CD8+ T cell infiltration in an immunocompetent HCC model at 5 mg/kg, with efficacy dependent on an intact immune system [1]. The compound's clean kinome selectivity profile (0 off-targets within 10-fold affinity) [2] minimizes confounding effects on other kinases that may influence tumor growth or immune cell function, making it suitable for immuno-oncology target validation studies.

Chemical Probe Development and High-Throughput Screening (HTS) Campaigns

GSK8612 meets stringent chemical probe criteria as validated by the Chemical Probes Portal [1], including: potent TBK1 inhibition (Kd = 10 nM, cellular IC₅₀ < 1 μM), >100-fold selectivity over IKKε, and availability of a structurally matched negative control compound (72.73% chemical similarity, no TBK1 affinity) [1]. Its favorable physicochemical properties (MW = 520.33, cLogP = 3.52, 0 Lipinski violations) [2] and DMSO solubility up to 100 mg/mL make it suitable for HTS library inclusion and structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK8612

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.